molecular formula C19H18N2O4S B1662503 Parecoxib CAS No. 198470-84-7

Parecoxib

Cat. No. B1662503
M. Wt: 370.4 g/mol
InChI Key: TZRHLKRLEZJVIJ-UHFFFAOYSA-N
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Description

Parecoxib is a water-soluble and injectable prodrug of valdecoxib . It is a COX2 selective inhibitor and is used for the short-term management of perioperative pain . It is marketed under the brand name Dynastat .


Molecular Structure Analysis

Parecoxib has the molecular formula C19H18N2O4S . Its molecular weight is 370.42 g/mol . The IUPAC name for Parecoxib is N-{[4-(5-methyl-3-phenylisoxazol-4-yl)phenyl]sulfonyl}propanamide .


Physical And Chemical Properties Analysis

Parecoxib is a small molecule . It has a high protein binding of 98% . It is metabolized primarily via CYP3A4 and 2C9 to valdecoxib and propionic acid . The elimination half-life of Parecoxib is 22 minutes .

Scientific Research Applications

Pharmacokinetics and Drug Interactions

  • Influence on Propofol Pharmacokinetics and Pharmacodynamics : Parecoxib does not significantly alter the pharmacokinetics or the clinical effects of bolus dose propofol in humans (Ibrahim et al., 2002).
  • Impact on Midazolam : Parecoxib doesn't significantly change the pharmacokinetics or clinical effects of midazolam, another CYP3A4 substrate (Ibrahim et al., 2002).
  • Interactions with Opioids : Parecoxib shows no significant effects on the pharmacokinetics and pharmacodynamics of fentanyl and alfentanil, suggesting minimal CYP3A drug interactions (Ibrahim et al., 2003).

Clinical Applications

  • Postoperative Pain Management : Parecoxib shows efficacy in treating postoperative pain, reducing opioid consumption, and improving postoperative recovery in various surgical settings, such as cardiac and abdominal surgeries (Jain, 2000).
  • Effect on Postoperative Cognitive Dysfunction : Parecoxib has been found effective in reducing the incidence of postoperative cognitive dysfunction (POCD) and lowering inflammatory markers like IL-6 and S100β (Huang et al., 2019).

Mechanistic Insights

  • Impact on Inflammatory Response : Parecoxib attenuates the inflammatory response and ischemic tubular injury in animal models, suggesting its potential role in managing inflammation-related conditions (Takaku et al., 2018).
  • Effect on Neuronal Ion Currents : Parecoxib directly inhibits various neuronal ion currents, which may partly explain its mechanism in affecting neuronal function (Liu et al., 2019).

Pediatric Applications

  • Parecoxib shows distinct pharmacokinetic properties in children, with age-related differences in clearance and distribution volume, highlighting its potential in pediatric pain management (Hullett et al., 2012).

Potential in Oncology

  • Parecoxib enhances radiation sensitivity in colorectal cancer cells, implying its potential use in cancer therapy (Xiong et al., 2015).

Safety and Tolerability

  • Parecoxib has been evaluated for its safety in patients with NSAID-induced urticaria or angioedema, suggesting its potential as a safe analgesic alternative in such cases (Colanardi et al., 2008).

Safety And Hazards

Parecoxib may cause damage to organs through prolonged or repeated exposure . It is recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapours/spray, and avoid contact with skin and eyes . In case of exposure or concern, it is advised to get medical advice .

Future Directions

Future rigorously conducted and reported randomized controlled trials examining the preemptive effect of Parecoxib on post-arthroplasty pain are needed . This will ensure that publication bias is avoided and will help to further understand the efficacy and safety of Parecoxib .

properties

IUPAC Name

N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15/h4-12H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRHLKRLEZJVIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044229
Record name Parecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parecoxib

CAS RN

198470-84-7
Record name Parecoxib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198470-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Parecoxib [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198470847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Parecoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08439
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Parecoxib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-{[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl}propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.230.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TUW81Y3CE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14,300
Citations
SM Cheer, KL Goa - Drugs, 2001 - Springer
… parecoxib 20mg, intravenous and intramuscular parecoxib … parecoxib was similar to that for intramuscular ketorolac 60mg but shorter than that for intravenous or intramuscular parecoxib …
Number of citations: 266 link.springer.com
V Martinez, A Belbachir, A Jaber, K Cherif… - Anesthesia and …, 2007 - ncbi.nlm.nih.gov
… 40 mg parecoxib at induction, placebo for the second injection, and 40 mg parecoxib for the … the first injection, 40 mg parecoxib for the second injection, and 40 mg parecoxib for the third …
Number of citations: 135 www.ncbi.nlm.nih.gov
P Kranke, AM Morin, N Roewer… - Anesthesia & …, 2004 - journals.lww.com
IMPLICATIONS: Parecoxib significantly improved patients’ global evaluation with the study medication compared with placebo when it was used for prophylaxis and treatment of …
Number of citations: 93 journals.lww.com
R Lloyd, S Derry, RA Moore… - Cochrane Database of …, 2009 - cochranelibrary.com
… 40 mg parecoxib respectively. Fewer participants required rescue medication over 24 hours with parecoxib than placebo: parecoxib 40 mg was significantly better than parecoxib 20 mg …
Number of citations: 160 www.cochranelibrary.com
A Ng, G Smith, AC Davidson - British Journal of Anaesthesia, 2003 - academic.oup.com
… Patients were allocated randomly to receive either parecoxib … (42–65) mg in the parecoxib group was significantly (P=0.04) … (P=0.02) in the parecoxib group compared with placebo. …
Number of citations: 133 academic.oup.com
SA Schug, B Parsons, C Li, F Xia - Journal of pain research, 2017 - Taylor & Francis
… ~0.2% of patients in the parecoxib and placebo groups. Renal … parecoxib (1.0%) and placebo (0.9%). The occurrence of arterial (parecoxib=0.3%; placebo=0.2%) and venous (parecoxib…
Number of citations: 47 www.tandfonline.com
SF Barton, FF Langeland, MC Snabes… - The Journal of the …, 2002 - pubs.asahq.org
Background This study tested the hypothesis that an injectable cyclooxygenase (COX)-2-specific inhibitor will be at least as effective and well tolerated as a COX-nonspecific …
Number of citations: 267 pubs.asahq.org
A Karim, A Laurent, ME Slater, ME Kuss… - The Journal of …, 2001 - Wiley Online Library
… As measured by the AUC 0–∞ , C max , and XU 0–24 of valdecoxib, parecoxib sodium … to 40 mg of parecoxib. All single IM doses up to the maximum of 40 mg of parecoxib, as well as …
Number of citations: 100 accp1.onlinelibrary.wiley.com
GL Rasmussen, K Steckner, C Hogue… - American journal of …, 2002 - europepmc.org
… sodium than with morphine and were similar for parecoxib sodium and ketorolac. Parecoxib sodium was safe and well tolerated. In conclusion, IV parecoxib sodium 40 mg is as effective …
Number of citations: 233 europepmc.org
K Jirarattanaphochai, S Thienthong, W Sriraj, S Jung… - 2008 - journals.lww.com
… the perioperative administration of parecoxib with patient-controlled … Perioperative administration of parecoxib with PCA … of parecoxib as a perioperative adjunct to narcotic …
Number of citations: 120 journals.lww.com

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